![molecular formula C14H9ClF3NO3 B2975533 5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 339024-23-6](/img/structure/B2975533.png)

5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

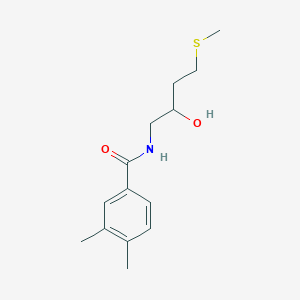

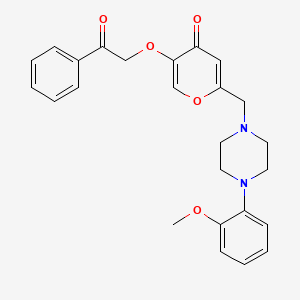

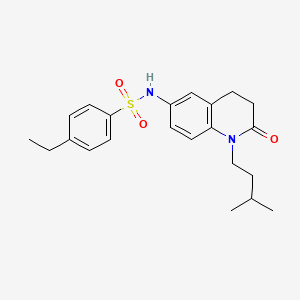

The compound “5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The molecule also features a trifluoromethyl group and a benzyl group attached to the pyridine ring .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate in the synthesis of a similar compound . Additionally, the use of boronic esters has been reported in the literature for the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a benzyl group, and a trifluoromethyl group. The trifluoromethyl group is known to exhibit numerous pharmacological activities .Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex due to the presence of multiple functional groups. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Scientific Research Applications

Reactions at the Benzylic Position

This compound has a benzylic position, which is the carbon atom adjacent to the aromatic ring. This position is often involved in various chemical reactions. For example, it can undergo free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can be resonance stabilized, making it a favorable site for these reactions .

Trifluoromethyl Group-Containing Drugs

The trifluoromethyl (TFM, -CF3) group in this compound is a common feature in many FDA-approved drugs . The TFM group can enhance the biological activity of drug molecules, making them more effective. Therefore, this compound could potentially be used in the development of new pharmaceuticals .

Synthesis of Other Compounds

This compound could potentially be used as a starting material in the synthesis of other complex organic compounds. The presence of multiple functional groups provides numerous points of reactivity, allowing for a wide range of transformations .

Fluorine-Containing Compounds

Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl group in this compound could enhance its potential applications in the pharmaceutical industry .

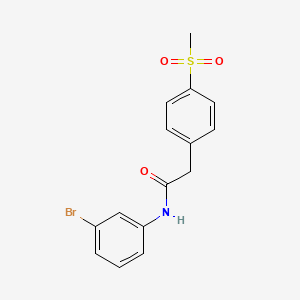

Potential Anti-Inflammatory and Analgesic Activities

While there’s no direct evidence for this specific compound, similar compounds have shown anti-inflammatory and analgesic activities . Therefore, it’s possible that this compound could also have similar properties and could be used in the development of new anti-inflammatory and analgesic drugs .

Research and Development

As a complex organic compound, “5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid” could be used in various research and development applications. It could be used to study reaction mechanisms, develop new synthetic methods, or explore its potential applications in various fields .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit 5-hydroxytryptamine (5-ht) uptake .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through a variety of mechanisms, including oxidative addition and transmetalation .

Biochemical Pathways

Similar compounds have been found to participate in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Result of Action

Similar compounds have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and analgesic activities .

properties

IUPAC Name |

5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOKAGYBZNYHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2975458.png)

![6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2975463.png)

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)